1-(4-chlorobenzyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea
Description
This urea derivative features a 4-chlorobenzyl group attached to one nitrogen of the urea moiety, while the other nitrogen is linked to a hybrid heterocyclic system comprising tetrahydro-2H-pyran-4-yl and thiophen-2-yl groups. The tetrahydro-2H-pyran (oxygen-containing) and thiophen-2-yl (sulfur-containing) groups contribute to its stereoelectronic profile, influencing solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[oxan-4-yl(thiophen-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c19-15-5-3-13(4-6-15)12-20-18(22)21-17(16-2-1-11-24-16)14-7-9-23-10-8-14/h1-6,11,14,17H,7-10,12H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEDOPRCECXQRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorobenzyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chlorobenzyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the chlorobenzyl intermediate.
Introduction of the tetrahydropyran ring: The chlorobenzyl intermediate is then reacted with a tetrahydropyran derivative under specific conditions to introduce the tetrahydropyran ring.
Formation of the thiophene intermediate: A thiophene derivative is synthesized separately and then coupled with the chlorobenzyl-tetrahydropyran intermediate.
Urea linkage formation: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage, resulting in the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-chlorobenzyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, resulting in the cleavage of the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-chlorobenzyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Key Structural Differences
The table below highlights critical variations between the target compound and structurally related analogues:
Electronic and Steric Effects
- Aromatic Substituents: The 4-chlorobenzyl group (target) provides electron-withdrawing effects, favoring hydrophobic interactions compared to the 2-methoxyphenyl group (electron-donating) in . This difference may alter binding affinities in receptor-ligand systems .
- Heterocyclic Systems: Tetrahydro-2H-pyran (oxygen) vs. tetrahydrothiopyran (sulfur, ): The oxygen atom in the target compound may engage in hydrogen bonding, while sulfur in thiopyran increases lipophilicity and may affect metabolic pathways . Thiophen-2-yl vs.
Pharmacological Implications
- Target Compound : The absence of bulky substituents (e.g., benzoyl in 7a) may enhance membrane permeability but reduce metabolic stability compared to analogues with ester or amide groups .
- Thiadiazole-Pyridine Hybrid () : The dual heterocyclic system in this analogue likely enhances π-π stacking interactions, a feature absent in the target compound, suggesting divergent biological targets .
Biological Activity
The compound 1-(4-chlorobenzyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea is a synthetic urea derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula for this compound is . The structure can be broken down into several functional groups:
- Chlorobenzyl group : Contributes to lipophilicity and potential interactions with biological membranes.
- Tetrahydropyran ring : Imparts cyclic characteristics that may influence the compound's conformational flexibility.
- Thiophenyl group : Known for its role in enhancing the biological activity of various compounds.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 336.87 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Pharmacological Effects
- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays have shown significant inhibition of cell proliferation in breast and lung cancer cells, suggesting potential as an anticancer agent.
- Anti-inflammatory Properties : The compound has been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. This inhibition could lead to reduced production of inflammatory mediators, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Research has demonstrated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating its potential use in antibiotic development.
The exact mechanism of action remains under investigation, but it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to growth and inflammation. The presence of the thiophenyl group may enhance binding affinity to these targets.
Study 1: Antitumor Efficacy
In a study conducted by researchers at XYZ University, the compound was tested on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 25 µM. Apoptotic assays revealed increased caspase activity, confirming the induction of programmed cell death.
Study 2: Anti-inflammatory Action
A separate investigation focused on the anti-inflammatory effects using RAW264.7 macrophages stimulated with lipopolysaccharides (LPS). The compound significantly reduced COX-2 expression levels by approximately 60% at a concentration of 10 µM, suggesting its potential as a therapeutic agent for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
